Bradykinin (1-6)

Description

BenchChem offers high-quality Bradykinin (1-6) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bradykinin (1-6) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

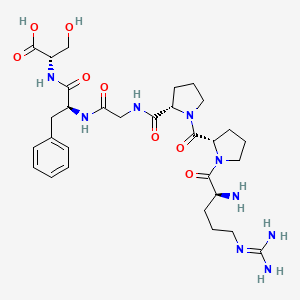

(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N9O8/c31-19(9-4-12-34-30(32)33)27(44)39-14-6-11-23(39)28(45)38-13-5-10-22(38)26(43)35-16-24(41)36-20(15-18-7-2-1-3-8-18)25(42)37-21(17-40)29(46)47/h1-3,7-8,19-23,40H,4-6,9-17,31H2,(H,35,43)(H,36,41)(H,37,42)(H,46,47)(H4,32,33,34)/t19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJRNQYAYGIHLF-VUBDRERZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Bradykinin (1-6) and its Role in Kinin Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (BK) is a potent vasoactive nonapeptide that plays a crucial role in inflammation, blood pressure regulation, and pain signaling.[1] It is generated in the kinin-kallikrein system through the proteolytic cleavage of its precursor, high-molecular-weight kininogen (HMWK).[1][2] The biological effects of bradykinin are mediated through the activation of two distinct G protein-coupled receptors (GPCRs), the B1 and B2 receptors.[3] This technical guide focuses on the amino-truncated metabolite of bradykinin, Bradykinin (1-6), providing its amino acid sequence and exploring the broader context of bradykinin signaling pathways and relevant experimental protocols.

Bradykinin and its Metabolites: Amino Acid Sequence

Bradykinin is a peptide composed of nine amino acids. Its truncated form, Bradykinin (1-6), is a stable metabolite.[4]

| Peptide | Single-Letter Code | Three-Letter Code |

| Bradykinin | RPPGFSPFR | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg |

| Bradykinin (1-6) | RPPGFS | Arg-Pro-Pro-Gly-Phe-Ser |

Bradykinin Signaling Pathways

Bradykinin exerts its physiological effects by binding to two distinct receptors, B1 and B2, which belong to the GPCR family.

-

B2 Receptor (B2R): This receptor is constitutively expressed in a variety of tissues and is considered the primary receptor for intact bradykinin, mediating its acute effects. B2R activation is linked to inflammatory pain and vasodilation.

-

B1 Receptor (B1R): The B1 receptor is typically expressed at low levels in physiological conditions but is significantly upregulated during inflammation and tissue injury. It is primarily activated by des-Arg9-bradykinin, a metabolite of bradykinin, and is associated with chronic inflammatory pain.

Activation of both B1 and B2 receptors initiates intracellular signaling cascades, predominantly through Gαq proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses including the production of nitric oxide and prostaglandins.

Simplified Bradykinin B2 Receptor Signaling Pathway.

Experimental Protocols

Bradykinin Receptor Binding Assay

This protocol is designed to determine the binding affinity of unlabelled ligands for bradykinin receptors by measuring their ability to compete with a radiolabeled or fluorescently labeled ligand.

Materials:

-

Cell membranes expressing B1R or B2R

-

Radiolabeled bradykinin (e.g., [3H]bradykinin) or fluorescently labeled bradykinin

-

Unlabeled competitor ligands (including Bradykinin (1-6))

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a series of dilutions of the unlabeled competitor ligand.

-

In a microplate, combine the cell membranes, the labeled bradykinin (at a fixed concentration), and varying concentrations of the unlabeled competitor ligand.

-

Incubate the mixture at a specified temperature (e.g., room temperature or 4°C) for a defined period to reach binding equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free ligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

-

Measure the radioactivity or fluorescence of the filters using a scintillation counter or plate reader.

-

Analyze the data to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand (IC50). This value can be used to calculate the binding affinity (Ki) of the competitor ligand.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a key event in bradykinin signaling.

Materials:

-

Live cells expressing bradykinin receptors (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS)

-

Bradykinin and its analogues (e.g., Bradykinin (1-6))

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Culture the cells on glass-bottom dishes or microplates suitable for fluorescence imaging.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific time and temperature (e.g., 30-60 minutes at 37°C).

-

Wash the cells with the physiological salt solution to remove excess dye.

-

Establish a baseline fluorescence reading.

-

Add the bradykinin agonist (e.g., Bradykinin (1-6)) to the cells and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

-

Analyze the data to determine the magnitude and kinetics of the calcium response.

Workflow for Intracellular Calcium Mobilization Assay.

Measurement of Bradykinin in Biological Samples

Accurate measurement of bradykinin levels in plasma or other biological fluids is challenging due to its rapid degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying bradykinin and its metabolites.

Sample Collection and Preparation:

-

Collect blood samples in tubes containing a cocktail of protease inhibitors to prevent ex vivo formation and degradation of bradykinin.

-

Separate plasma by centrifugation at low temperatures.

-

Perform solid-phase extraction (SPE) to concentrate the kinins and remove interfering substances from the plasma.

LC-MS/MS Analysis:

-

Inject the extracted sample into a liquid chromatography system to separate bradykinin and its metabolites.

-

Introduce the separated peptides into a tandem mass spectrometer.

-

Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the target peptides based on their mass-to-charge ratio (m/z) and the m/z of their characteristic fragment ions.

-

Use a stable isotope-labeled internal standard to ensure accurate quantification.

Conclusion

Bradykinin (1-6) is a key metabolite in the complex kinin-kallikrein system. Understanding its role, alongside that of bradykinin and other kinins, is essential for elucidating the mechanisms of inflammation, pain, and cardiovascular regulation. The experimental protocols outlined in this guide provide robust methods for investigating the interactions and signaling pathways of these potent peptides, paving the way for the development of novel therapeutics targeting the kinin system.

References

Bradykinin (1-6): A Stable Metabolite of Bradykinin - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradykinin, a potent inflammatory mediator, undergoes rapid enzymatic degradation in vivo, yielding a cascade of metabolites. While much of the research has focused on the primary peptide and its direct, biologically active metabolites, smaller fragments also emerge, offering potential as stable biomarkers. This technical guide provides a comprehensive overview of Bradykinin (1-6) [BK(1-6)], an amino-truncated, stable metabolite of Bradykinin. This document details the metabolic pathways leading to its formation, summarizes available quantitative data, presents detailed experimental protocols for its study, and illustrates key processes through signaling and workflow diagrams. This guide is intended to serve as a valuable resource for researchers investigating the kallikrein-kinin system and developing novel therapeutics.

Introduction to Bradykinin and its Metabolism

Bradykinin (BK) is a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) that plays a crucial role in inflammation, blood pressure regulation, and pain.[1] Its biological effects are mediated primarily through the activation of two G-protein coupled receptors: the constitutively expressed B2 receptor and the inducible B1 receptor. However, the potent effects of bradykinin are tightly regulated by a series of peptidases, known as kininases, which rapidly cleave the peptide, leading to its inactivation or the formation of other biologically active fragments. The half-life of bradykinin in plasma is extremely short, estimated to be less than 30 seconds, making its direct measurement challenging.[2] This has led to a growing interest in its more stable metabolites as potential biomarkers for kinin system activation.

The primary enzymes involved in bradykinin degradation include:

-

Angiotensin-Converting Enzyme (ACE): A key enzyme in the renin-angiotensin system, ACE (or kininase II) efficiently inactivates bradykinin by cleaving the C-terminal dipeptide Phe-Arg, producing the inactive metabolite BK(1-7).[2] ACE can further cleave BK(1-7) to produce the stable pentapeptide, BK(1-5).

-

Carboxypeptidase N (CPN): Also known as kininase I, CPN removes the C-terminal arginine residue to form the biologically active metabolite des-Arg9-bradykinin, a potent B1 receptor agonist.

-

Neutral Endopeptidase (NEP): This enzyme also contributes to bradykinin degradation.

-

Aminopeptidase P (APP): This enzyme can cleave the N-terminal arginine from bradykinin.

Bradykinin (1-6): A Stable Metabolite

Bradykinin (1-6) (Arg-Pro-Pro-Gly-Phe-Ser) is an amino-truncated hexapeptide fragment of bradykinin. Evidence suggests that it is a stable metabolite, particularly identified in urine.

Metabolic Pathway of Bradykinin (1-6) Formation

The formation of BK(1-6) occurs through a successive degradation cascade. In human urine, bradykinin is sequentially cleaved to produce BK(1-8), BK(1-7), and then BK(1-6). The primary enzyme implicated in this C-terminal cleavage leading to BK(1-6) is a carboxypeptidase Y-like exopeptidase . Carboxypeptidase Y (CPY) is a yeast enzyme known for its broad substrate specificity, capable of cleaving various C-terminal amino acid residues. The presence of a CPY-like activity in human urine suggests a similar enzymatic mechanism for the formation of BK(1-6) in this biological matrix.

dot

Caption: Metabolic pathway of Bradykinin to Bradykinin (1-6).

Stability and Quantitative Data

While BK(1-6) is described as a stable metabolite, there is a scarcity of quantitative data in the scientific literature regarding its half-life and concentration in plasma. Most quantitative studies on bradykinin metabolites have focused on BK(1-5), which has been identified as a major, stable plasma metabolite with a significantly longer half-life (86 to 101 minutes) compared to bradykinin. The stability of BK(1-5) makes it a reliable biomarker for systemic bradykinin generation.

| Metabolite | Half-life | Typical Concentration Range | Primary Generating Enzyme(s) | Key References |

| Bradykinin (1-9) | < 30 seconds | pg/mL range in plasma | Plasma Kallikrein | |

| des-Arg9-BK | ~10.7 minutes (in serum) | Variable, increases with inflammation | Carboxypeptidase N | |

| Bradykinin (1-7) | - | - | ACE, NEP | |

| Bradykinin (1-5) | 86 - 101 minutes (in blood) | 1510 to 4600 fmol/ml of blood after infusion | ACE | |

| Bradykinin (1-6) | Data not available | Data not available | Carboxypeptidase Y-like enzyme (in urine) |

Table 1: Summary of Quantitative Data for Bradykinin and its Metabolites. Data for BK(1-6) is limited.

Biological Activity and Signaling

dot

Caption: Bradykinin signaling and the potential role of BK(1-6).

Experimental Protocols

In Vitro Bradykinin Degradation Assay to Generate Bradykinin (1-6)

This protocol is adapted from methodologies used to study bradykinin degradation in biological fluids and can be optimized for the specific generation and detection of BK(1-6).

Objective: To generate and identify Bradykinin (1-6) from the enzymatic degradation of Bradykinin in vitro using a source of carboxypeptidase Y-like activity (e.g., human urine).

Materials:

-

Bradykinin (synthetic)

-

Human urine (freshly collected or stored at -80°C)

-

Phosphate buffer (pH 5.0 and pH 7.0)

-

Ebelactone B (carboxypeptidase Y-like enzyme inhibitor)

-

Phosphoramidon (neutral endopeptidase inhibitor)

-

Captopril (ACE inhibitor)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Centrifuge fresh human urine to remove cellular debris.

-

Incubation:

-

Prepare reaction mixtures containing bradykinin (final concentration, e.g., 10 µg/mL) in phosphate buffer (pH 5.0).

-

To investigate the specific role of the carboxypeptidase Y-like enzyme, prepare parallel reactions with the inhibitor ebelactone B (e.g., 100 µM). To assess the contribution of other enzymes, use phosphoramidon and captopril in separate or combined reactions.

-

Initiate the reaction by adding the urine sample to the bradykinin solution.

-

Incubate the mixture at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination and Sample Cleanup:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile with 0.1% TFA.

-

Centrifuge to precipitate proteins.

-

Perform Solid-Phase Extraction (SPE) on the supernatant to concentrate and purify the bradykinin fragments. Condition the C18 SPE cartridge with methanol followed by water. Load the sample, wash with an aqueous solution (e.g., 5% methanol), and elute the peptides with a higher concentration of organic solvent (e.g., 80% acetonitrile).

-

-

Analysis:

-

Dry the eluted samples under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the samples in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to identify and quantify Bradykinin (1-6).

-

LC-MS/MS Method for the Analysis of Bradykinin (1-6)

This protocol provides a general framework for the development of a sensitive and specific LC-MS/MS method for the quantification of BK(1-6) in biological matrices, based on established methods for other bradykinin metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A reversed-phase C18 or similar column suitable for peptide separation (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to achieve separation of the bradykinin fragments. The gradient should be optimized based on the specific column and metabolites of interest.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

-

Column Temperature: e.g., 40°C.

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Determine the precursor ion (m/z) for Bradykinin (1-6). The theoretical monoisotopic mass of BK(1-6) (C30H47N9O8) is 677.3548 g/mol . The precursor ions would be the multiply charged species, e.g., [M+2H]2+ at m/z 339.68 or [M+3H]3+ at m/z 226.79.

-

Optimize the collision energy to identify the most intense and specific product ions for BK(1-6).

-

Select at least two MRM transitions (a quantifier and a qualifier) for reliable identification and quantification.

-

-

Internal Standard: A stable isotope-labeled version of Bradykinin (1-6) would be the ideal internal standard for accurate quantification. If unavailable, a structurally similar peptide that does not interfere with the analysis can be used.

dot

Caption: Experimental workflow for Bradykinin (1-6) analysis.

Conclusion and Future Directions

Bradykinin (1-6) represents a stable metabolite of bradykinin, formed through the action of a carboxypeptidase Y-like enzyme, particularly in urine. While its stability suggests potential as a biomarker, further research is critically needed to establish its quantitative presence in various biological fluids, particularly plasma, and to elucidate its half-life. The current lack of comprehensive data on its biological activity and receptor interactions presents an open avenue for investigation. The provided experimental protocols offer a solid foundation for researchers to pursue these studies. Future work should focus on developing and validating sensitive LC-MS/MS methods for the routine quantification of BK(1-6) in clinical samples and on exploring its potential physiological or pathological roles, which may uncover novel aspects of the kallikrein-kinin system's function in health and disease.

References

The Dawn of a New Endogenous Polypeptide: An In-depth Guide to the Discovery and Early History of Bradykinin

An exploration into the seminal discovery of bradykinin, a pivotal moment in pharmacology and physiology, this technical guide meticulously details the early history, experimental foundations, and nascent understanding of this potent vasoactive peptide and its fragments, with a specific focus on the initial characterization phase, colloquially termed Bradykinin (1-6) for the purpose of this review.

This whitepaper is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive look at the foundational experiments, quantitative data from the era, and the logical progression of scientific thought that unveiled the significance of bradykinin.

The Serendipitous Discovery of a "Slow-Moving" Peptide

In 1948, a team of Brazilian scientists, led by Dr. Maurício Rocha e Silva at the Biological Institute in São Paulo, made a landmark discovery that would profoundly influence our understanding of physiological and pathological processes, including inflammation and blood pressure regulation.[1][2][3] While investigating circulatory shock induced by snake venom, Rocha e Silva, along with his colleagues Wilson Teixeira Beraldo and Gastão Rosenfeld, observed a peculiar phenomenon.[1][2] The addition of venom from the Bothrops jararaca lancehead snake to animal blood plasma resulted in the release of a potent hypotensive substance.

This newly identified factor was distinct from histamine, the then-predominant explanation for such physiological responses. A key characteristic of this substance was its slow, sustained contraction of isolated guinea pig ileum, in stark contrast to the rapid contraction induced by histamine. This "slow movement" inspired its name: Bradykinin , from the Greek words bradys (slow) and kinin (to move). The discovery was first published in the American Journal of Physiology in 1949, a paper that now stands as a cornerstone in the field of autopharmacology.

Foundational Experimental Protocols

The initial characterization of bradykinin relied on a series of meticulously designed bioassays. The following are detailed methodologies from the seminal 1949 publication and contemporaneous research practices.

Preparation of Bradykinin from Plasma

The pioneering method for generating bradykinin involved the incubation of dog blood plasma with the venom of Bothrops jararaca or trypsin.

-

Plasma Collection: Blood was drawn from dogs into a solution of sodium citrate to prevent coagulation. The plasma was then separated by centrifugation.

-

Incubation with Venom/Trypsin: A crude solution of Bothrops jararaca venom (1 mg/ml) or a crystalline trypsin solution was added to the citrated plasma.

-

Inactivation and Extraction: After a short incubation period, the reaction was stopped by heating the plasma in a boiling water bath for 5-10 minutes, followed by the addition of ethanol to precipitate proteins. The active principle, bradykinin, remained in the ethanolic supernatant.

-

Purification (Early Attempts): The initial purification involved evaporation of the ethanol and subsequent extraction with saline solution. This crude extract was then used for biological assays.

Bioassay on Isolated Guinea Pig Ileum

The primary method for quantifying bradykinin activity was its effect on the contraction of the isolated guinea pig ileum.

-

Tissue Preparation: A segment of the terminal ileum from a guinea pig was excised and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% oxygen and 5% carbon dioxide.

-

Recording of Contractions: The contractions of the ileum were recorded on a kymograph using an isotonic lever.

-

Assay Procedure: A dose of the bradykinin-containing extract was added to the organ bath, and the resulting contraction was recorded. The tissue was then washed with fresh physiological salt solution to allow it to return to its baseline state before the addition of the next dose. The magnitude of the contraction was proportional to the concentration of bradykinin.

Measurement of Arterial Blood Pressure in Dogs

The potent hypotensive effect of bradykinin was a key characteristic identified in the initial studies.

-

Animal Preparation: Dogs were anesthetized, and a cannula was inserted into the carotid artery to measure blood pressure directly using a mercury manometer connected to a kymograph.

-

Intravenous Administration: The bradykinin-containing extracts were injected intravenously.

-

Data Recording: The fall in blood pressure was recorded on the kymograph, allowing for the quantification of the hypotensive response.

Quantitative Data from Early Experiments

The 1949 paper by Rocha e Silva and his colleagues provided foundational quantitative data on the activity of their crude bradykinin preparations. While the absolute concentrations were not yet determined, the relative potencies and durations of action were meticulously documented.

| Experimental Preparation | Agent | Observed Effect | Quantitative Details (as reported) |

| Anesthetized Dog | Crude Bradykinin Extract | Hypotension | A significant and prolonged fall in blood pressure. |

| Isolated Guinea Pig Ileum | Crude Bradykinin Extract | Smooth Muscle Contraction | A slow, sustained contraction, clearly distinguishable from the rapid contraction caused by histamine. |

The Emergence of Bradykinin Fragments: The Case of Bradykinin (1-6)

Subsequent to the discovery of the full bradykinin nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), research began to unravel its metabolic fate. It became evident that bradykinin was rapidly inactivated in the blood by enzymes termed "kininases."

Early studies on the enzymatic degradation of bradykinin identified the role of carboxypeptidases , which cleave amino acids from the C-terminus of peptides. This enzymatic action leads to the formation of various bradykinin fragments. One such fragment is Bradykinin (1-6) (Arg-Pro-Pro-Gly-Phe-Ser).

While the specific discovery of the Bradykinin (1-6) fragment is not as prominently documented as the parent molecule, its existence as a stable metabolite was later confirmed. It is now understood to be generated through the cleavage of the full-length bradykinin by enzymes like carboxypeptidase Y. The initial focus of research remained on the more abundant and biologically active fragments, such as Bradykinin (1-7) and Bradykinin (1-5).

Early Concepts of Bradykinin's Mechanism of Action and Signaling

In the years following its discovery, the precise molecular mechanism of bradykinin's action was a subject of intense investigation. The concept of specific cellular receptors for hormones and neurotransmitters was gaining traction, and it was hypothesized that bradykinin exerted its effects through interaction with such receptors.

The early understanding of the signaling pathway was rudimentary compared to today's detailed knowledge. However, the foundational observations laid the groundwork for future discoveries.

The Postulation of Bradykinin Receptors

The high potency and specificity of bradykinin's effects on different tissues strongly suggested the existence of specific binding sites, or receptors. The differential responses of various smooth muscle preparations to bradykinin further supported this idea. It would take several years for the distinct B1 and B2 receptor subtypes to be formally classified. The B2 receptor is now known to be constitutively expressed and mediates most of the well-known effects of bradykinin, while the B1 receptor is typically induced during inflammation.

Downstream Signaling: Early Hypotheses

The intracellular events following bradykinin receptor activation were largely a "black box" in the early days. However, the observed physiological responses, such as smooth muscle contraction and vasodilation, led to speculation about the involvement of second messengers. The link to calcium mobilization and the generation of other inflammatory mediators like prostaglandins were areas of emerging research.

Visualizing the Dawn of Bradykinin Research

The following diagrams, rendered in the DOT language for Graphviz, illustrate the core experimental workflow for the discovery of bradykinin and the initial, conceptual understanding of its formation and action.

Conclusion: A Foundation for Future Discovery

The discovery of bradykinin by Rocha e Silva and his team was a pivotal moment in science, opening up a new field of research into endogenous peptides and their roles in health and disease. The early experimental work, though lacking the sophisticated tools of modern molecular biology, was remarkably insightful and laid a robust foundation for our current understanding of the kallikrein-kinin system. The identification of bradykinin and the subsequent exploration of its metabolism to fragments like Bradykinin (1-6) paved the way for the development of crucial therapeutics, most notably ACE inhibitors for the treatment of hypertension. This in-depth look at the dawning days of bradykinin research serves as a testament to the power of observation, meticulous experimentation, and the pursuit of unexpected findings.

References

- 1. Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bradykinin - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to the Role of Carboxypeptidase Y in the Formation of Bradykinin (1-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bradykinin (BK), a potent nonapeptide hormone, is a critical mediator of inflammation, blood pressure regulation, and pain signaling.[1] Its biological activity is tightly controlled by a cascade of peptidases that generate a profile of active and inactive metabolites. While the roles of major kininases like Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase N are well-documented, the contribution of other exopeptidases is an area of active investigation. This technical guide focuses on the specific role of Carboxypeptidase Y (CPY), a serine carboxypeptidase from baker's yeast, in the proteolytic processing of bradykinin to form the stable hexapeptide metabolite, Bradykinin (1-6) (BK(1-6)).

This document provides a detailed overview of the enzymatic pathway, quantitative data on CPY activity with relevant peptide substrates, a comprehensive experimental protocol to study this process in vitro, and a review of the associated signaling pathways.

Mechanism of Bradykinin (1-6) Formation via Carboxypeptidase Y

Bradykinin is a nine-amino-acid peptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Carboxypeptidase Y functions as an exopeptidase, sequentially cleaving amino acid residues from the C-terminus of peptides and proteins.[2] Unlike many mammalian carboxypeptidases, CPY exhibits broad substrate specificity and can efficiently remove C-terminal proline residues.

The formation of BK(1-6) from full-length bradykinin by CPY is a three-step enzymatic process:

-

Step 1: CPY first cleaves the C-terminal Arginine (Arg⁹) from Bradykinin (1-9) to produce Bradykinin (1-8), also known as des-Arg⁹-bradykinin.

-

Step 2: CPY then removes the newly exposed Phenylalanine (Phe⁸) from Bradykinin (1-8) to yield Bradykinin (1-7).

-

Step 3: Finally, the enzyme cleaves the C-terminal Proline (Pro⁷) from Bradykinin (1-7) to form the stable metabolite Bradykinin (1-6).

This sequential degradation has been observed during the incubation of bradykinin in human urine, where a CPY-like exopeptidase was identified as the responsible enzyme under acidic conditions.[3] Furthermore, commercial suppliers explicitly identify BK(1-6) as a metabolite formed by the action of CPY.[4][5]

Quantitative Analysis of Carboxypeptidase Y Activity

The table below summarizes key kinetic parameters for CPY with N-Carbobenzoxy (Cbz) dipeptide substrates, illustrating the enzyme's high efficiency. The Michaelis constant (Km) reflects the substrate concentration at half-maximal velocity, indicating binding affinity (a lower Km suggests tighter binding). The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio is a measure of overall catalytic efficiency.

Table 1: Kinetic Parameters for Hydrolysis of Synthetic Peptides by Carboxypeptidase Y

| Substrate (Cbz-X-Y) | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

| Cbz-Phe-Ala | 0.13 | 500 | 3850 |

| Cbz-Phe-Leu | 0.07 | 1500 | 21400 |

| Cbz-Tyr-Leu | 0.10 | 1200 | 12000 |

| Cbz-Ala-Phe | 0.80 | 170 | 210 |

| Cbz-Gly-Phe | 2.50 | 150 | 60 |

| Cbz-Gly-Leu | 2.00 | 400 | 200 |

Data adapted from kinetic studies on synthetic substrates. These values were determined under specific pH and temperature conditions and serve as a reference for the general activity profile of CPY.

Experimental Protocols

This section provides a detailed methodology for studying the formation of Bradykinin (1-6) from Bradykinin (1-9) by Carboxypeptidase Y, followed by quantitative analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective

To monitor the time-course degradation of Bradykinin (1-9) by Carboxypeptidase Y and identify the formation of cleavage products, including Bradykinin (1-8), (1-7), and (1-6).

Materials and Reagents

-

Enzyme: Carboxypeptidase Y from baker's yeast (S. cerevisiae), lyophilized powder.

-

Substrate: Bradykinin (1-9) acetate salt (MW: 1060.21 g/mol ).

-

Standards: Bradykinin (1-8), Bradykinin (1-7), Bradykinin (1-6) for HPLC peak identification and quantification.

-

Reaction Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.5.

-

Enzyme Stop Solution: 10% Trifluoroacetic Acid (TFA).

-

HPLC Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

HPLC Mobile Phase B: 0.1% TFA in Acetonitrile.

-

RP-HPLC System: With a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) and UV detector set to 214 nm.

Experimental Procedure

-

Preparation of Solutions:

-

CPY Stock Solution (1 mg/mL): Dissolve CPY in cold Reaction Buffer. Prepare fresh and keep on ice.

-

Bradykinin Stock Solution (1 mM): Dissolve Bradykinin (1-9) in Reaction Buffer.

-

Working Solutions: Prepare further dilutions of enzyme and substrate in Reaction Buffer as required for the assay.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine 45 µL of 100 µM Bradykinin (1-9) solution with 445 µL of Reaction Buffer.

-

Pre-incubate the substrate mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of a 10 µg/mL CPY working solution (final concentration ~0.2 µg/mL).

-

Incubate at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the 50 µL aliquot to a new tube containing 50 µL of 10% TFA Stop Solution. Vortex thoroughly.

-

-

Sample Analysis by RP-HPLC:

-

Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Inject 50 µL of the sample onto the C18 column.

-

Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 30 minutes) at a flow rate of 1 mL/min.

-

Monitor the absorbance at 214 nm.

-

Identify the peaks corresponding to BK(1-9), BK(1-8), BK(1-7), and BK(1-6) by comparing their retention times with those of the analytical standards.

-

Quantify the amount of each peptide at each time point by integrating the respective peak areas and comparing them to a standard curve.

-

Biological Context: Signaling Pathways and Fragment Activity

Canonical Bradykinin Signaling

Bradykinin exerts most of its physiological effects by binding to the constitutively expressed B2 receptor, a G-protein coupled receptor (GPCR). Activation of the B2 receptor initiates a signaling cascade primarily through Gαq/11 proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events culminate in downstream effects such as the activation of the MAPK/ERK pathway, leading to cellular responses like vasodilation, increased vascular permeability, and pain transmission.

Biological Activity of Bradykinin Fragments

The classical view held that bradykinin fragments were largely inactive. However, recent evidence suggests that several metabolites possess distinct biological activities. For example, BK(1-8) is the primary ligand for the inducible B1 receptor, which is involved in chronic inflammation. Other fragments like BK(1-7) and BK(1-5) have been shown to induce nitric oxide production and vasorelaxation through mechanisms independent of B1/B2 receptors.

Specifically for Bradykinin (1-6) , evidence suggests it is not an inert metabolite. It has been reported to activate pain receptors and induce the contraction of smooth muscle, indicating it may have a unique pharmacological profile that contributes to the overall physiological and pathological effects of the kallikrein-kinin system.

Conclusion and Future Directions

Carboxypeptidase Y serves as a clear enzymatic tool for the generation of the C-terminally truncated bradykinin metabolite, BK(1-6), through a sequential cleavage process. While specific kinetic data for this interaction remains to be determined, the methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess this pathway. Understanding the formation and biological activity of BK(1-6) and other fragments is critical for drug development professionals targeting the kallikrein-kinin system. Future research should focus on determining the precise kinetic parameters of CPY on bradykinin and elucidating the specific receptors and signaling pathways through which BK(1-6) exerts its biological effects. This knowledge will be instrumental in developing novel therapeutics for inflammatory diseases, pain, and cardiovascular disorders.

References

- 1. Bradykinin - Wikipedia [en.wikipedia.org]

- 2. Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic characterization of carboxypeptidase-Y-catalyzed peptide semisynthesis Prediction of yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bradykinin (1-6) | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

The Renal Physiology of Bradykinin and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bradykinin, a key component of the kallikrein-kinin system, and its active metabolites play a crucial role in regulating renal hemodynamics, glomerular filtration, and tubular transport of solutes and water. These peptides exert their effects primarily through the activation of two distinct G protein-coupled receptors: the constitutively expressed B2 receptor and the inducible B1 receptor. While the actions of bradykinin (BK) and its metabolite des-Arg(9)-bradykinin are well-documented, specific data on the direct mechanism of action of the truncated peptide Bradykinin (1-6) in renal physiology is limited in current scientific literature. Bradykinin (1-6) is recognized as a stable metabolite of bradykinin.[1] This guide provides a comprehensive overview of the established mechanisms of bradykinin receptor activation in the kidney, detailing the signaling pathways, physiological effects, and experimental methodologies used in their study.

Introduction: The Kallikrein-Kinin System in the Kidney

The renal kallikrein-kinin system is a critical local hormonal system that counter-regulates the renin-angiotensin-aldosterone system (RAAS).[2][3] Kinins, such as bradykinin, are potent vasodilators and natriuretic peptides that contribute to the maintenance of renal blood flow and the regulation of sodium and water excretion.[1][4] Bradykinin is generated from its precursor kininogen by the enzyme kallikrein. Its actions are mediated by the B2 receptor, which is constitutively expressed in the renal vasculature and tubules. Upon inflammation or tissue injury, the expression of the B1 receptor is induced, which is activated by des-Arg(9)-bradykinin, a metabolite of bradykinin.

Bradykinin Receptor Signaling in Renal Cells

The activation of B1 and B2 receptors in renal cells initiates a cascade of intracellular signaling events that ultimately mediate the physiological responses to kinins. Both receptors are G protein-coupled receptors.

B2 Receptor Signaling

The B2 receptor is the primary mediator of bradykinin's effects in the healthy kidney. Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. This increase in cytosolic calcium can activate various downstream effectors, including nitric oxide synthase.

-

DAG Pathway: DAG, in conjunction with calcium, activates protein kinase C (PKC). PKC can then phosphorylate a variety of target proteins, influencing ion channel activity and other cellular processes.

Figure 1: Simplified signaling pathway of the Bradykinin B2 receptor in renal cells.

B1 Receptor Signaling

The B1 receptor is typically expressed at low levels in the kidney but is upregulated during inflammation, ischemia-reperfusion injury, and hypertension. Its ligand is des-Arg(9)-bradykinin. The signaling pathway of the B1 receptor is similar to that of the B2 receptor, also involving Gq protein activation, leading to increased intracellular calcium and PKC activation. B1 receptor activation has been linked to pro-inflammatory effects and oxidative stress in the kidney.

Figure 2: Signaling pathway of the inducible Bradykinin B1 receptor in renal cells.

Effects on Renal Hemodynamics and Glomerular Filtration

Bradykinin is a potent vasodilator in the renal vasculature, leading to an increase in renal blood flow (RBF). This effect is primarily mediated by the B2 receptor and involves the production of nitric oxide (NO) and prostaglandins. The effect of bradykinin on the glomerular filtration rate (GFR) is more variable and can depend on the dose and physiological context. Some studies report a decrease in GFR despite increased RBF, which may be due to a more pronounced dilation of the efferent arteriole compared to the afferent arteriole.

| Parameter | Effect of Bradykinin/B2 Agonist | Key Mediators | Reference |

| Renal Blood Flow (RBF) | Increase | NO, Prostaglandins | |

| Papillary Blood Flow | Increase | NO | |

| Glomerular Filtration Rate (GFR) | Variable (decrease or no change) | Efferent arteriole dilation | |

| Urine Flow | Increase | ||

| Sodium Excretion | Increase |

Regulation of Renal Tubular Function

Bradykinin directly influences ion and water transport along the nephron, contributing to its natriuretic and diuretic effects.

Proximal Tubule

While some studies suggest a potential for bradykinin to decrease proximal tubule sodium reabsorption, direct effects on superficial nephrons have not always been observed, suggesting possible actions on deeper nephrons.

Distal Nephron and Collecting Duct

In the aldosterone-sensitive distal nephron, bradykinin, via the B2 receptor, inhibits the epithelial sodium channel (ENaC). This inhibition reduces sodium reabsorption and is a key mechanism for bradykinin-induced natriuresis. The signaling pathway involves PLC activation and subsequent depletion of PIP2. Bradykinin also inhibits the basolateral Kir4.1 K+ channel in the distal convoluted tubule, which contributes to its effects on sodium and potassium excretion. In the cortical collecting duct, bradykinin can inhibit vasopressin-stimulated water transport.

Experimental Protocols

The study of bradykinin's renal effects involves a variety of in vivo and in vitro techniques.

In Vivo Animal Models

-

Renal Artery Infusion: Bradykinin or its receptor antagonists are infused directly into the renal artery of anesthetized animals (e.g., rats, dogs) to assess effects on RBF, GFR, and electrolyte excretion.

-

Renal Medullary Interstitial Infusion: This technique allows for the targeted delivery of substances to the renal medulla to study their effects on papillary blood flow and tubular function.

-

Micropuncture: This method is used to collect fluid from different segments of the nephron to directly measure single-nephron GFR and tubular reabsorption rates.

-

Laser-Doppler Flowmetry: Used to measure regional blood flow in the renal cortex and medulla.

-

Genetically Modified Animals: Knockout mice lacking B1 and/or B2 receptors are valuable tools to elucidate the specific roles of each receptor subtype.

In Vitro Preparations

-

Isolated Perfused Kidney: This ex vivo model allows for the study of renal hemodynamics and tubular function in the absence of systemic neural and hormonal influences.

-

Primary Cultures of Renal Tubular Cells: Cultured cells from specific nephron segments (e.g., cortical collecting duct) are used to investigate the cellular and molecular mechanisms of bradykinin action, including signaling pathways and ion channel regulation.

-

Patch-Clamp Electrophysiology: This technique is used to directly measure the activity of single ion channels, such as ENaC, in isolated tubular segments.

Figure 3: General experimental workflow for studying the renal effects of Bradykinin.

Role in Pathophysiology and Therapeutic Implications

The kallikrein-kinin system is implicated in various renal pathologies.

-

Hypertension: Dysregulation of the kallikrein-kinin system can contribute to the development of hypertension. Angiotensin-converting enzyme (ACE) inhibitors, which are widely used antihypertensive drugs, increase bradykinin levels by inhibiting its degradation, and this contributes to their therapeutic effects.

-

Ischemia-Reperfusion Injury: The roles of B1 and B2 receptors in renal ischemia-reperfusion injury are complex, with studies suggesting both protective and detrimental effects depending on the specific context. B1 receptor antagonism has been shown to be beneficial in some models of renal ischemia-reperfusion injury.

-

Diabetic Nephropathy: ACE inhibitors are used to slow the progression of diabetic nephropathy, and their beneficial effects are partly attributed to the potentiation of bradykinin.

Conclusion

Bradykinin and its metabolites are pivotal regulators of renal function, acting through B1 and B2 receptors to influence blood flow, filtration, and tubular transport. The signaling pathways involving nitric oxide, prostaglandins, and protein kinase C are central to these effects. While the physiological roles of bradykinin and des-Arg(9)-bradykinin are well-established, further research is needed to elucidate the specific actions of other bradykinin metabolites, such as Bradykinin (1-6), in the kidney. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies targeting the renal kallikrein-kinin system for the treatment of hypertension, kidney disease, and other cardiovascular disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Kinin B1 Receptor Mediates Renal Injury and Remodeling in Hypertension [frontiersin.org]

- 3. Direct regulation of ENaC by bradykinin in the distal nephron. Implications for renal sodium handling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinin actions on renal papillary blood flow and sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Bradykinin (1-6) in Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (BK), a potent inflammatory mediator, and its metabolites are pivotal in the genesis of pain. While the roles of bradykinin and its primary active metabolite, des-Arg⁹-bradykinin, in activating nociceptors via B1 and B2 receptors are well-documented, the specific contributions of other metabolic fragments remain less understood. This technical guide delves into the current understanding of how Bradykinin (1-6) (BK(1-6)), an amino-truncated metabolite of bradykinin, activates pain receptors. This document synthesizes available preclinical data, outlines relevant experimental methodologies, and visualizes the complex signaling cascades involved, providing a comprehensive resource for researchers in pain and analgesia.

Bradykinin Metabolism and the Genesis of Bradykinin (1-6)

Bradykinin is rapidly metabolized in vivo by a variety of peptidases, leading to a cascade of peptide fragments with varying biological activities. The primary enzymes involved in bradykinin degradation include Angiotensin-Converting Enzyme (ACE), Aminopeptidase P (APP), and Carboxypeptidases N and M (also known as kininase I)[1].

-

Angiotensin-Converting Enzyme (ACE): Primarily cleaves the C-terminal Phe⁸-Arg⁹ dipeptide, leading to the inactive metabolite BK(1-7), and subsequently cleaves the Ser⁶-Pro⁷ bond to produce the inactive fragment BK(1-5).

-

Aminopeptidase P (APP): Removes the N-terminal arginine, yielding BK(2-9).

-

Carboxypeptidases (Kininase I): Cleave the C-terminal arginine to produce the potent B1 receptor agonist, des-Arg⁹-bradykinin.

Bradykinin (1-6) is a stable metabolite of Bradykinin[2][3]. While the precise enzymatic pathway for the in vivo generation of BK(1-6) is not as extensively characterized as that of other fragments, it is known to be a product of bradykinin metabolism and has been shown to be cleaved by carboxypeptidase Y (CPY) in experimental settings[2][3]. Its presence in biological systems suggests a potential physiological or pathophysiological role.

Interaction of Bradykinin (1-6) with Pain Receptors

Bradykinin and its metabolites exert their effects on pain pathways primarily through the activation of two G-protein coupled receptors (GPCRs): the B1 and B2 bradykinin receptors. The B2 receptor is constitutively expressed on sensory neurons and mediates the acute pain response to bradykinin. The B1 receptor, in contrast, is typically expressed at low levels in healthy tissue but is upregulated during inflammation, contributing to chronic pain states.

Data Presentation: Kinin Receptor Ligand Affinities and Potencies

| Ligand | Receptor | Parameter | Value | Species | Reference |

| Bradykinin | B2 | Ki | 0.67 nM | Human | MedChemExpress |

| Bradykinin | B2 | Ki | 1.74 nM | Rat | MedChemExpress |

| Bradykinin | B2 | Ki | 1.37 nM | Guinea-pig | MedChemExpress |

| des-Arg⁹-BK | B1 | Ki | 0.12 nM | Human | MedChemExpress |

| des-Arg⁹-BK | B1 | Ki | 1.7 nM | Mouse | MedChemExpress |

| des-Arg⁹-BK | B1 | Ki | 0.23 nM | Rabbit | MedChemExpress |

| Bradykinin | B2 | EC50 | 2.18 nM | Human | Innoprot |

| des-Arg⁹-BK | B1 | EC50 | ~1 nM | Human | Estimated from multiple sources |

Note: The absence of specific quantitative data for Bradykinin (1-6) in the table highlights a significant gap in the current understanding of its pharmacology.

Signaling Pathways in Nociceptor Activation

The activation of B2 bradykinin receptors on nociceptive neurons triggers a cascade of intracellular events leading to neuronal depolarization and the generation of action potentials, which are transmitted to the central nervous system and perceived as pain. It is hypothesized that Bradykinin (1-6), upon binding to bradykinin receptors, would initiate a similar signaling cascade.

B2 Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of the B2 receptor is depicted below.

References

The Enigmatic Role of Bradykinin (1-6) in Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradykinin (BK), a potent nonapeptide, is a well-established mediator of smooth muscle contraction and relaxation. Its metabolic breakdown results in various fragments, the biological activities of which are not fully understood. This technical guide provides an in-depth exploration of the effects of the bradykinin fragment (1-6) (Arg-Pro-Pro-Gly-Phe-Ser) on smooth muscle contraction. While direct quantitative data for this specific hexapeptide remains elusive in publicly accessible literature, this document synthesizes available qualitative information, comparative data from other bradykinin fragments, and established knowledge of bradykinin signaling to provide a comprehensive overview. Detailed experimental protocols for studying these effects and diagrams of the pertinent signaling pathways are included to facilitate further research in this area.

Introduction

Bradykinin is a key component of the kallikrein-kinin system and exerts a wide range of physiological and pathological effects, including inflammation, pain, and regulation of blood pressure.[1] Its actions are primarily mediated through the activation of two G protein-coupled receptors: the constitutively expressed B2 receptor and the inducible B1 receptor.[2] Bradykinin's influence on smooth muscle is tissue-dependent, causing contraction in tissues like the uterus and ileum, and relaxation in others, often mediated by the release of endothelial-derived factors.[1][3]

The metabolism of bradykinin by various peptidases leads to the formation of several smaller peptide fragments. While some of these, such as des-Arg⁹-bradykinin, have well-characterized activities, the roles of many other fragments, including bradykinin (1-6), are less clear. Emerging evidence suggests that these fragments are not merely inactive metabolites but may possess their own distinct biological activities, potentially acting through novel receptor systems.[4] This guide focuses on the current understanding of bradykinin (1-6) and its impact on smooth muscle function.

Quantitative Data on Bradykinin and its Fragments

Table 1: Potency (EC₅₀) of Bradykinin and its Agonists on Smooth Muscle Contraction

| Agonist | Tissue | Species | EC₅₀ (nM) | Citation |

| Bradykinin | Ileum | Human | 7.0 | |

| Bradykinin | Uterus | Rat | - | |

| Bradykinin | Detrusor Muscle | Murine | 1200 | |

| Bradykinin | Detrusor Muscle | Human | 5100 | |

| des-Arg⁹-BK | Ileum | Human (induced) | 183 | |

| Lys⁰-des-Arg⁹-BK | Ileum | Human (induced) | 13.2 | |

| Bradykinin | Ciliary Muscle | Bovine | 0.9 | |

| des-Arg⁹-BK | Ciliary Muscle | Bovine | 10 |

Table 2: Binding Affinity (Kᵢ) of Bradykinin and its Metabolites for B1 and B2 Receptors

| Ligand | Receptor | Species | Kᵢ (nM) | Citation |

| Bradykinin | B2 | Human (recombinant) | 0.54 | |

| Bradykinin | B1 | Human (recombinant) | 10,000 | |

| des-Arg⁹-BK | B1 | Human (recombinant) | 1930 | |

| des-Arg⁹-BK | B2 | Human (recombinant) | 8100 | |

| Lys-[Des-Arg⁹]Bradykinin | B1 | Human | 0.12 | |

| Lys-[Des-Arg⁹]Bradykinin | B1 | Mouse | 1.7 | |

| Lys-[Des-Arg⁹]Bradykinin | B1 | Rabbit | 0.23 |

Signaling Pathways in Smooth Muscle Contraction

Established Bradykinin B2 Receptor Signaling

Bradykinin-induced smooth muscle contraction is predominantly mediated by the B2 receptor, which couples to Gαq/11 and Gα12/13 proteins. Activation of this pathway leads to a cascade of intracellular events culminating in muscle contraction.

Caption: Bradykinin B2 Receptor Signaling Pathway.

Hypothetical Signaling for Bradykinin (1-6)

While the precise mechanism for bradykinin (1-6) is unknown, studies on other N-terminal fragments like BK-(1-7) and BK-(1-5) suggest a potential B1/B2-independent pathway. These fragments have been shown to induce nitric oxide (NO) production and vasorelaxation, effects that were not blocked by B1 or B2 antagonists. It is plausible that bradykinin (1-6) could induce contraction through a novel G protein-coupled receptor (GPCR) or by directly influencing intracellular calcium levels.

References

- 1. mdpi.com [mdpi.com]

- 2. Evidence of a bradykinin B1 receptor in human ileum: pharmacological comparison to the rabbit aorta B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potentiation of bradykinin effects and inhibition of kininase activity in isolated smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Amino-Truncated Bradykinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (BK), a nine-amino-acid peptide, is a potent inflammatory mediator involved in a myriad of physiological and pathological processes, including vasodilation, pain, and inflammation.[1] Its biological effects are mediated through the activation of two G-protein coupled receptors (GPCRs), the B1 and B2 receptors.[2] While the pharmacology of bradykinin itself is well-documented, its amino-truncated metabolites exhibit distinct and significant pharmacological profiles, warranting a detailed investigation. This technical guide provides a comprehensive overview of the pharmacological properties of amino-truncated bradykinin, with a primary focus on its most studied metabolite, des-Arg9-bradykinin.

This document will delve into the receptor binding affinities, signaling pathways, and functional effects of these peptides. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the molecular mechanisms at play.

Formation and Metabolism of Amino-Truncated Bradykinin

Bradykinin is metabolized by various peptidases in plasma and tissues, leading to the formation of several truncated forms. The most well-characterized of these is des-Arg9-bradykinin (des-Arg9-BK), which is generated by the action of carboxypeptidase N (kininase I) that removes the C-terminal arginine residue from bradykinin.[3] Another significant amino-truncated metabolite is bradykinin (2-9) (des-Arg1-bradykinin), which results from the cleavage of the N-terminal arginine by aminopeptidase P.[4] Further degradation can lead to smaller fragments such as bradykinin (1-7) and bradykinin (1-5).[5] The relative abundance and activity of these metabolites can be influenced by factors such as the local enzymatic milieu and the presence of peptidase inhibitors.

Pharmacological Properties of des-Arg9-Bradykinin

des-Arg9-Bradykinin is the principal agonist for the bradykinin B1 receptor. Unlike the constitutively expressed B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and exposure to cytokines or bacterial lipopolysaccharide (LPS). This inducible nature makes the des-Arg9-BK/B1 receptor axis a key player in chronic inflammatory conditions and pain states.

Receptor Binding and Functional Potency

The pharmacological activity of des-Arg9-bradykinin has been characterized in various in vitro and in vivo systems. The following tables summarize key quantitative data regarding its binding affinity and functional potency at bradykinin receptors.

| Ligand | Receptor | Assay Type | Preparation | Ki (µM) | Reference |

| des-Arg9-Bradykinin | B1 | Radioligand Binding | Human B1 receptor | 1.93 | |

| des-Arg9-Bradykinin | B2 | Radioligand Binding | Human B2 receptor | 8.1 |

| Ligand | Functional Assay | Preparation | pD2 / EC50 | Reference |

| des-Arg9-Bradykinin | Relaxation of precontracted artery | Isolated endothelium-denuded dog renal artery | pD2 = 8.6 | |

| des-Arg9-Bradykinin | Contraction | Guinea-pig gallbladder | EC50 = 16.4 pM (after 6h equilibration) | |

| Bradykinin | Inositol Phosphate Formation | HaCaT keratinocytes | EC50 = 50 nM | |

| Bradykinin | Calcium Mobilization & β-arrestin | HiTSeeker BDKRB2 Cell Line | EC50 = 2.18 x 10⁻⁹ M & 5.21 x 10⁻⁹ M, respectively |

Signaling Pathways of the B1 Receptor

Activation of the B1 receptor by des-Arg9-bradykinin initiates a cascade of intracellular signaling events that contribute to its pro-inflammatory effects. The B1 receptor primarily couples to Gαq and Gαi proteins.

Gαq-Mediated Signaling

Upon agonist binding, the B1 receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, contributing to cellular responses such as smooth muscle contraction and activation of inflammatory cells.

References

- 1. Bradykinin - Wikipedia [en.wikipedia.org]

- 2. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bradykinin (1-6) and its Interaction with Kinin Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hexapeptide bradykinin (1-6) and its interaction with the B1 and B2 kinin receptors. It delves into the binding affinities, signaling pathways, and detailed experimental protocols relevant to the study of this and related peptides.

Executive Summary

Bradykinin (BK), a potent nonapeptide, and its metabolites are key players in inflammation, blood pressure regulation, and pain. The biological effects of kinins are primarily mediated by two G-protein coupled receptors (GPCRs): the B1 and B2 receptors. While bradykinin (1-9) is the endogenous ligand for the B2 receptor and its metabolite des-Arg⁹-bradykinin is the primary agonist for the B1 receptor, the biological activity of shorter bradykinin fragments is less characterized. This guide focuses on bradykinin (1-6) (Arg-Pro-Pro-Gly-Phe-Ser), a stable metabolite of bradykinin. A thorough review of existing literature indicates that the C-terminal arginine of bradykinin is essential for high-affinity binding to both B1 and B2 receptors. Consequently, bradykinin (1-6) is largely considered biologically inactive at these classical kinin receptors. This document summarizes the available data, or lack thereof, and provides detailed methodologies for assessing ligand-receptor interactions and downstream signaling cascades.

Bradykinin (1-6): Structure and Function

Bradykinin (1-6) is a hexapeptide with the amino acid sequence Arginine-Proline-Proline-Glycine-Phenylalanine-Serine. It is a product of the enzymatic cleavage of bradykinin by carboxypeptidases.[1] While it is a stable metabolite found in biological systems, there is a notable absence of evidence in the scientific literature to support its direct, high-affinity interaction with either the B1 or B2 kinin receptors.[2] The C-terminal arginine residue of the full-length bradykinin (1-9) is critical for its biological activity at these receptors. Any modification or deletion of this residue, as is the case with bradykinin (1-6), leads to a significant loss of affinity and functional activity.[2]

Interaction with Kinin Receptors: Quantitative Data

A comprehensive literature search for quantitative binding data (Ki, IC50) for bradykinin (1-6) at B1 and B2 kinin receptors yielded no specific values. This lack of data strongly suggests that the affinity of bradykinin (1-6) for these receptors is negligible and has therefore not been a focus of quantitative pharmacological studies. For comparative purposes, the binding affinities of the primary endogenous ligands are presented below.

| Ligand | Receptor | Ki (nM) | IC50 (nM) | Species | Reference |

| Bradykinin (1-9) | B2 | 0.798 | 1.07 | Human | [3] |

| des-Arg⁹-Bradykinin | B1 | 0.12 | - | Human | [3] |

| Bradykinin (1-6) | B1 | No data available | No data available | - | - |

| Bradykinin (1-6) | B2 | No data available | No data available | - | - |

Kinin Receptor Signaling Pathways

Both B1 and B2 kinin receptors are G-protein coupled receptors that primarily signal through the Gαq subunit. Activation of these receptors initiates a cascade of intracellular events culminating in various physiological responses.

B1 and B2 Receptor Signaling Cascade

Upon agonist binding, the Gαq subunit activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn can phosphorylate and activate downstream targets, including the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK1/2 pathway.

Kinin Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of ligands with kinin receptors and their downstream signaling.

Radioligand Binding Assay for Kinin Receptors

This protocol is designed to determine the binding affinity of a test compound for the B1 or B2 kinin receptors using a competitive binding assay with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human B1 or B2 kinin receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.

-

Radioligand: [³H]-Bradykinin for B2 receptors or [³H]-des-Arg¹⁰-Kallidin for B1 receptors.

-

Unlabeled ligand (Bradykinin or des-Arg⁹-Bradykinin) for non-specific binding determination.

-

Test compound (e.g., Bradykinin (1-6)).

-

96-well microplates.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the receptor of interest to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM unlabeled ligand (for non-specific binding).

-

50 µL of various concentrations of the test compound.

-

50 µL of radioligand (at a final concentration close to its Kd).

-

100 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a GF/C filter using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with 5 mL of scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes how to measure the activation of the MAPK/ERK pathway by assessing the phosphorylation of ERK1/2 in response to ligand stimulation of kinin receptors.

Materials:

-

Cells expressing the kinin receptor of interest (e.g., HEK293 or CHO cells).

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS).

-

Test ligand (e.g., Bradykinin as a positive control, Bradykinin (1-6) as the test compound).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Stimulation:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours in serum-free medium.

-

Treat the cells with the test ligand at various concentrations for different time points (e.g., 5, 10, 30 minutes). Include a positive control (e.g., 100 nM Bradykinin) and an untreated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in 100 µL of ice-cold lysis buffer per well.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Express the results as the ratio of phospho-ERK to total-ERK.

-

ERK1/2 Phosphorylation Western Blot Workflow

Conclusion

The available scientific evidence strongly indicates that bradykinin (1-6) does not significantly interact with B1 or B2 kinin receptors. The absence of the C-terminal arginine residue renders it inactive at these classical targets. While recent studies suggest that some bradykinin fragments may have biological activities through other, yet to be fully characterized, pathways, their interaction with kinin receptors is negligible. Researchers investigating the biological effects of bradykinin metabolites should consider that any observed activity of bradykinin (1-6) is unlikely to be mediated by B1 or B2 receptors. The experimental protocols provided in this guide offer robust methods for confirming the lack of affinity and downstream signaling of bradykinin (1-6) at these receptors and can be adapted to study other ligands of interest in the kinin system.

References

Endogenous Sources and Synthesis of Bradykinin (1-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (BK), a potent nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), is a key mediator in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain. Its metabolic cascade is complex, involving a series of enzymatic cleavages that generate a range of bioactive and inactive fragments. Among these is Bradykinin (1-6) (Arg-Pro-Pro-Gly-Phe-Ser), a stable, amino-truncated metabolite of Bradykinin. While the parent molecule, Bradykinin (1-9), has been extensively studied, the endogenous sources, synthesis, and specific biological roles of Bradykinin (1-6) are less well-characterized. This technical guide provides an in-depth overview of the current understanding of Bradykinin (1-6), focusing on its endogenous origins and synthesis, with a view to supporting further research and drug development efforts in this area.

Endogenous Sources and Synthesis of Bradykinin (1-9)

The primary pathway for the synthesis of Bradykinin (1-9) is the Kallikrein-Kinin system.[1][2] This system is initiated by the activation of plasma or tissue kallikreins, which are serine proteases.[1]

-

Plasma Kallikrein: This enzyme is typically found in an inactive form, prekallikrein, in the plasma. Upon activation, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release Bradykinin (1-9).[1]

-

Tissue Kallikrein: Found in various tissues and biological fluids, tissue kallikrein acts on low-molecular-weight kininogen (LMWK) to produce Lys-Bradykinin (Kallidin), which can then be converted to Bradykinin (1-9) by an aminopeptidase.[1]

The activation of this system is a key event in inflammatory responses and is tightly regulated.

Synthesis of Bradykinin (1-6)

Bradykinin (1-6) is a stable metabolite of Bradykinin (1-9). Its formation involves the enzymatic cleavage of the parent peptide. While the yeast enzyme Carboxypeptidase Y (CPY) has been shown to cleave Bradykinin to Bradykinin (1-6) in vitro, the specific mammalian enzymes responsible for this conversion in vivo are not yet definitively identified.

The degradation of Bradykinin (1-9) in mammals is primarily carried out by a group of enzymes known as kininases. These include:

-

Angiotensin-Converting Enzyme (ACE or Kininase II): This is a major kininase that inactivates Bradykinin by cleaving the C-terminal dipeptide Phe-Arg to produce the inactive fragment Bradykinin (1-7).

-

Carboxypeptidases N (CPN) and M (CPM) (Kininase I): These enzymes cleave the C-terminal arginine from Bradykinin, resulting in the formation of des-Arg9-Bradykinin, a bioactive metabolite that is a potent agonist of the Bradykinin B1 receptor.

It is hypothesized that Bradykinin (1-6) may be formed through the further action of peptidases on Bradykinin (1-9) or its metabolites, such as Bradykinin (1-7) or des-Arg9-Bradykinin. However, direct evidence for the specific mammalian enzymes and the primary pathway for Bradykinin (1-6) formation is currently lacking in the scientific literature.

Endogenous Occurrence and Quantitative Data

Biological Activity and Signaling Pathways

The biological effects of Bradykinin (1-9) are primarily mediated through the activation of two G protein-coupled receptors: the B1 and B2 receptors. The B2 receptor is constitutively expressed in many cell types and mediates the majority of the acute effects of Bradykinin, such as vasodilation and pain. The B1 receptor is typically expressed at low levels but is upregulated during inflammation and tissue injury, and it is activated by des-Arg9-Bradykinin.

The specific receptor and signaling pathway for Bradykinin (1-6) have not been fully elucidated. It has been reported to activate pain receptors and induce smooth muscle contraction, suggesting it may have distinct biological activities. Further research is needed to determine if Bradykinin (1-6) interacts with the known B1 or B2 receptors, or if it acts through a novel, as-yet-unidentified receptor. Understanding the specific molecular targets of Bradykinin (1-6) is a critical step in defining its physiological and pathological roles.